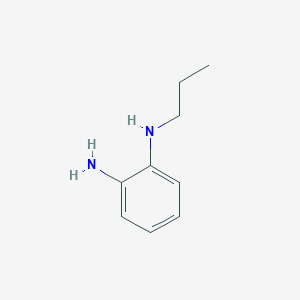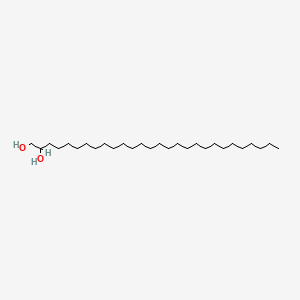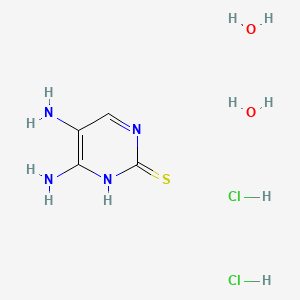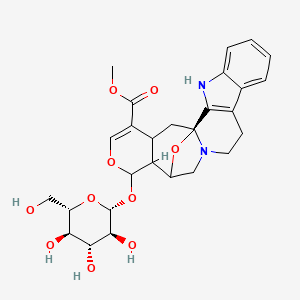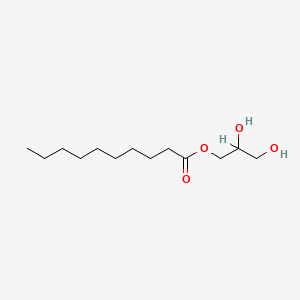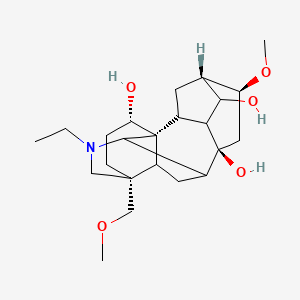
Isotalatizidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isotalatizidine: is a complex organic compound belonging to the class of aconitane alkaloids. These compounds are known for their intricate structures and diverse biological activities. The molecular formula of this compound is C23H37NO5 , and it has a molecular weight of approximately 407.54 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isotalatizidine involves multiple steps, typically starting from simpler aconitane derivatives. The key steps include:
Alkylation: Introduction of the ethyl group at the 20th position.
Methoxylation: Addition of methoxy groups at the 16th and 4th positions.
Hydroxylation: Introduction of hydroxyl groups at the 1st, 8th, and 14th positions.
These reactions often require specific catalysts and conditions, such as acidic or basic environments, to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve the extraction of aconitane alkaloids from natural sources, followed by chemical modification to introduce the desired functional groups. This approach can be more cost-effective and environmentally friendly compared to purely synthetic routes .
Análisis De Reacciones Químicas
Types of Reactions
Isotalatizidine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .
Aplicaciones Científicas De Investigación
Isotalatizidine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of aconitane alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine systems.
Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of Isotalatizidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Karakoline: Another aconitane alkaloid with similar structural features but different functional groups.
Neoline: Contains additional methoxy groups and exhibits distinct biological activities.
14-Acetylvirescenine: Features an acetyl group at the 14th position, altering its reactivity and properties.
Browniine: Similar structure but with different methoxy and hydroxyl group positions.
Uniqueness
Isotalatizidine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H37NO5 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
(1S,5S,6S,8S,13R,16S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |
InChI |
InChI=1S/C23H37NO5/c1-4-24-10-21(11-28-2)6-5-17(25)23-13-7-12-15(29-3)9-22(27,18(13)19(12)26)14(20(23)24)8-16(21)23/h12-20,25-27H,4-11H2,1-3H3/t12-,13?,14?,15+,16?,17+,18?,19?,20?,21-,22+,23-/m1/s1 |
Clave InChI |
RBSZCNOWHDHRFZ-CFIIAAHPSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)COC |
SMILES isomérico |
CCN1C[C@]2(CC[C@@H]([C@@]34C2CC(C31)[C@]5(C[C@@H]([C@H]6CC4C5C6O)OC)O)O)COC |
SMILES canónico |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)COC |
Sinónimos |
isotalatizidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide](/img/structure/B1228238.png)
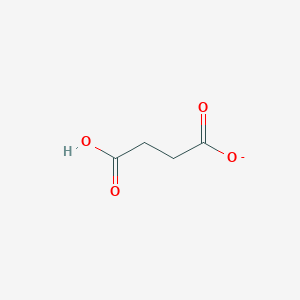
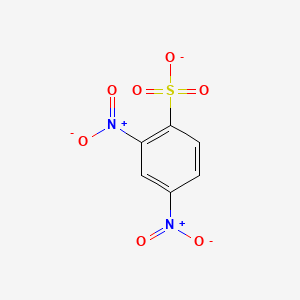
![N'-(5-bromo-2-oxo-3-indolyl)-2-[2-(trifluoromethyl)-1-benzimidazolyl]acetohydrazide](/img/structure/B1228244.png)
![2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228246.png)

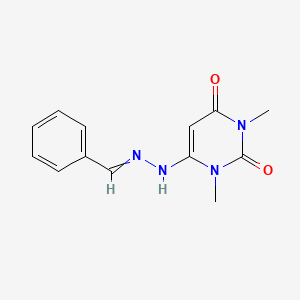
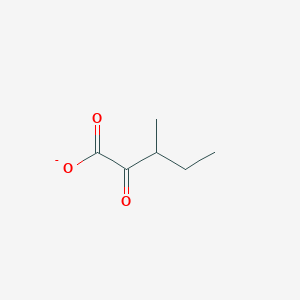
![8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione](/img/structure/B1228250.png)
